N-benzyl-2-(benzylamino)acetamide
Overview
Description
N-benzyl-2-(benzylamino)acetamide (NBBA) is a synthetic compound with a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, as well as in drug development, due to its versatility and low toxicity.
Scientific Research Applications
Synthesis of Related Compounds : N-Benzyl-2H-azirine-2-carboxamides, related to N-benzyl-2-(benzylamino)acetamide, have been prepared for further chemical reactions and potential applications in organic synthesis (Nishiwaki & Fujiyama, 1972).
Anticonvulsant and Pain-Attenuating Properties : Derivatives of N-benzyl-2-(benzylamino)acetamide have been found to possess significant anticonvulsant and pain-attenuating properties. This includes compounds such as N-(3-chloro-2-oxo-4-phenylazetan-1-yl)(phenylamino)acetamides (Verma et al., 1984) and primary amino acid derivatives of N'-benzyl 2-amino acetamides (King et al., 2011).
Non-Linear Optical Properties : Certain substituted benzene derivatives, including N-(2-cyclooctylamino-4-nitrophenyl)acetamide, have been studied for their potential non-linear optical properties (González-Platas et al., 1997).
Synthesis and Pharmaceutical Applications : Various N-benzyl 2-acetamido-2-substituted acetamides have been synthesized and evaluated for their potential in treating conditions like seizures and neuropathic pain (Baruah et al., 2012).
Crystal Structure Analysis : Studies have been conducted on the crystal structure and molecular interactions of related compounds like N-(2-methoxy-benzyl)-acetamide. Such analyses can be crucial in drug design and understanding molecular properties (Murugan et al., 2022).
Antiviral Applications : Anilidoquinoline derivatives, including 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, have been synthesized and shown to have therapeutic efficacy against viral infections such as Japanese encephalitis (Ghosh et al., 2008).
properties
IUPAC Name |
N-benzyl-2-(benzylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-12-15-9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPBAOBBWAFHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328210 | |
Record name | N-benzyl-2-(benzylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(benzylamino)acetamide | |
CAS RN |
1089-31-2 | |
Record name | N-benzyl-2-(benzylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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